molecular formula C11H15BrN2 B1524575 1-(3-Bromophenyl)-4-methylpiperazine CAS No. 747413-17-8

1-(3-Bromophenyl)-4-methylpiperazine

Cat. No.: B1524575
CAS No.: 747413-17-8
M. Wt: 255.15 g/mol
InChI Key: HJRZEXYEOXVFGH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-bromophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRZEXYEOXVFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290884
Record name 1-(3-Bromophenyl)-4-methylpiperazine
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Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747413-17-8
Record name 1-(3-Bromophenyl)-4-methylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747413-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1-(3-Bromophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Arylpiperazine Scaffold in Modern Drug Discovery

The 1-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. Its unique stereoelectronic properties and its ability to engage with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs), have cemented its importance in the development of treatments for psychiatric and neurological disorders. Compounds incorporating this motif are found in antipsychotics, antidepressants, and anxiolytics.[1] The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity (pKa), which are critical for optimizing pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[1][2]

This guide focuses on a specific, yet representative, member of this class: 1-(3-Bromophenyl)-4-methylpiperazine. The presence of a bromine atom on the phenyl ring provides a strategic point for further chemical modification through cross-coupling reactions, making it a valuable intermediate in synthetic chemistry. Understanding the fundamental properties of this molecule is therefore essential for researchers aiming to design novel bioactive compounds. This document provides a comprehensive overview of its physicochemical characteristics, a validated synthetic route, robust analytical methodologies for its characterization, and insights into its potential pharmacological relevance.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted piperazine derivative. The tertiary amine attached to the phenyl ring (N1) is significantly less basic than the aliphatic tertiary amine (N4) bearing the methyl group, due to the delocalization of the N1 nitrogen's lone pair of electrons into the aromatic system.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 747413-17-8[3][4]
Molecular Formula C₁₁H₁₅BrN₂[3][4]
Molecular Weight 255.15 g/mol [3][4]
Canonical SMILES CN1CCN(CC1)C2=CC(=CC=C2)Br[3]
InChI Key HJRZEXYEOXVFGH-UHFFFAOYSA-N[3]
Exact Mass 254.04200 Da[3]
Form SolidN/A
pKa (predicted) ~8.5 (N4-methyl), ~2.5 (N1-aryl)[2]

Note: pKa values are estimated based on known values for N-methylpiperazine and N-phenylpiperazine. The electron-withdrawing effect of the bromine atom would slightly decrease the basicity of both nitrogens.

Synthesis and Purification

The synthesis of N-arylpiperazines is most commonly and efficiently achieved via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This approach offers high yields and excellent functional group tolerance compared to older methods like nucleophilic aromatic substitution, which often require harsh conditions.

The causality behind this choice of methodology lies in its mechanism. The palladium catalyst facilitates the formation of a carbon-nitrogen bond between an aryl halide (1,3-dibromobenzene) and an amine (N-methylpiperazine), a transformation that is otherwise kinetically and thermodynamically challenging. The use of a specialized phosphine ligand (e.g., BINAP or XPhos) is critical to stabilize the palladium catalyst, promote reductive elimination, and prevent side reactions. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine or the intermediate palladium complex, driving the catalytic cycle forward.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity and purity are confirmed by a suite of analytical techniques.

Materials:

  • 1,3-Dibromobenzene

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 eq) and 1-methylpiperazine (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting 1,3-dibromobenzene is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to afford this compound as a pure solid.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Reactants 1. Reactants Loading (Aryl Halide, Amine, Catalyst, Ligand, Base) Reaction 2. Reaction (Inert Atmosphere, 110°C, 12-24h) Reactants->Reaction TLC TLC Monitoring Reaction->TLC Workup 3. Quench & Aqueous Work-up Reaction->Workup Extraction 4. Liquid-Liquid Extraction Workup->Extraction Drying 5. Drying & Concentration Extraction->Drying Chromatography 6. Flash Chromatography Drying->Chromatography FinalProduct Pure Product Chromatography->FinalProduct

Caption: General workflow for synthesis and purification.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the structural integrity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals include:

    • A singlet for the N-methyl protons (~2.3-2.5 ppm).

    • Two multiplets (typically appearing as broad triplets) for the piperazine ring protons: one for the four protons adjacent to the N-methyl group (~2.5-2.7 ppm) and another for the four protons adjacent to the N-aryl group (~3.1-3.3 ppm).

    • A series of multiplets in the aromatic region (~6.8-7.2 ppm) corresponding to the four protons of the 3-bromophenyl ring.

  • ¹³C NMR: The carbon NMR spectrum complements the proton data. Key expected signals include:

    • The N-methyl carbon (~46 ppm).

    • Two signals for the piperazine ring carbons (~49 ppm and ~55 ppm).

    • Four signals in the aromatic region, including the carbon bearing the bromine atom (~123 ppm) and the carbon attached to the piperazine nitrogen (~152 ppm).

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is ideal for this molecule. The spectrum will show a prominent peak for the protonated molecule [M+H]⁺. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), resulting in two major peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 255 and 257).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this one.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.5 min: Linear gradient from 95% to 5% B

    • 18.5-22 min: Hold at 5% B (re-equilibration)

  • Analysis: Inject 10 µL of the sample solution. The purity is calculated by dividing the peak area of the main component by the total area of all observed peaks. A pure sample should exhibit a single major peak.

G cluster_analytical Analytical Validation Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC RP-HPLC Sample->HPLC Structure Structure Confirmed NMR->Structure Identity Identity Confirmed (Isotopic Pattern) MS->Identity Purity Purity >95% Confirmed HPLC->Purity

Caption: A multi-technique approach for analytical validation.

Pharmacological Context and Safety

Potential Biological Activity

While specific pharmacological data for this compound is not extensively published, the arylpiperazine scaffold is a well-known pharmacophore for targeting monoamine GPCRs. Many drugs containing this core structure exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors.[5] For instance, drugs like aripiprazole (antipsychotic) and vortioxetine (antidepressant) are arylpiperazine derivatives. It is hypothesized that this compound may act as a ligand for these receptors, potentially as an antagonist or a partial agonist. Its primary utility in a research context is as a synthetic intermediate or a fragment for screening in drug discovery campaigns aimed at identifying new CNS agents.

Metabolism Insights

The metabolism of N-arylpiperazines typically involves several pathways:

  • N-dealkylation: The N-methyl group is susceptible to oxidative removal by cytochrome P450 enzymes (CYPs), yielding the corresponding secondary amine, 1-(3-Bromophenyl)piperazine.

  • Aromatic Hydroxylation: The bromophenyl ring can be hydroxylated, typically at the positions ortho or para to the piperazine substituent.

  • Piperazine Ring Oxidation: The piperazine ring itself can be oxidized to form various metabolites.

Safety and Handling

Based on GHS classifications for analogous compounds, this compound should be handled with care.[6][7]

  • Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[6]

  • Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Pop, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1543. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Bromopropyl)-4-methylpiperazine. PubChem Compound Database. [Link]

  • Google Patents. (2021). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Amino-4-methylpiperazine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Bromophenyl)piperazine. PubChem Compound Database. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Kuchar, M., et al. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Al-Ghafri, S., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]

Sources

A Technical Guide to 1-(3-Bromophenyl)-4-methylpiperazine (CAS 747413-17-8): Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenyl)-4-methylpiperazine, CAS number 747413-17-8. This arylpiperazine derivative is a valuable building block in medicinal chemistry, primarily due to the established pharmacological importance of the piperazine scaffold and the synthetic versatility of the bromophenyl group. This document details the compound's physicochemical properties, outlines a robust synthetic protocol via Buchwald-Hartwig amination, describes methods for its analytical characterization, and explores its application as a key intermediate in the synthesis of more complex molecules through cross-coupling reactions. The content herein is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery programs.

Compound Profile and Physicochemical Properties

This compound is a disubstituted piperazine featuring a 3-bromophenyl group attached to one nitrogen and a methyl group to the other. This structure combines the favorable pharmacokinetic attributes often associated with the piperazine ring with a reactive handle (the bromine atom) for further chemical elaboration.[1] The arylpiperazine motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in agents targeting the central nervous system (CNS) and in various other therapeutic classes.[2][3]

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4", label="Figure 1. Chemical Structure of this compound", fontcolor="#202124", fontsize=12, labelloc=b]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];

// Atom coordinates N1 [pos="0,0.866!", label="N"]; C1 [pos="-1.299,0.5", label=""]; C2 [pos="-1.299,-0.5", label=""]; N2 [pos="0,-0.866!", label="N"]; C3 [pos="1.299,-0.5", label=""]; C4 [pos="1.299,0.5", label=""]; C_Me [pos="0,-2.166!", label="CH₃"]; C_Ar1 [pos="0,2.166!", label=""]; C_Ar2 [pos="-1.212,2.866!", label=""]; C_Ar3 [pos="-1.212,4.266!", label=""]; Br [pos="-2.424,4.966!", label="Br"]; C_Ar4 [pos="0,4.966!", label=""]; C_Ar5 [pos="1.212,4.266!", label=""]; C_Ar6 [pos="1.212,2.866!", label=""];

// Piperazine Ring Bonds N1 -- C1; C1 -- C2; C2 -- N2; N2 -- C3; C3 -- C4; C4 -- N1;

// Substituent Bonds N2 -- C_Me; N1 -- C_Ar1;

// Aromatic Ring Bonds C_Ar1 -- C_Ar2 [style=double]; C_Ar2 -- C_Ar3; C_Ar3 -- C_Ar4 [style=double]; C_Ar4 -- C_Ar5; C_Ar5 -- C_Ar6 [style=double]; C_Ar6 -- C_Ar1; C_Ar3 -- Br; } Caption: Structure of this compound.

Table 1: Physicochemical and Structural Identifiers

Property Value Source
CAS Number 747413-17-8 [4]
Molecular Formula C₁₁H₁₅BrN₂ [4]
Molecular Weight 255.15 g/mol [4]
IUPAC Name This compound [5]
SMILES CN1CCN(CC1)C2=CC(=CC=C2)Br [4]
InChI Key HJRZEXYEOXVFGH-UHFFFAOYSA-N [5]
Predicted XLogP3 2.5 [5] (Derived from related structures)
Hydrogen Bond Donors 0 [6] (Derived from related structures)

| Hydrogen Bond Acceptors | 2 |[6] (Derived from related structures) |

Synthesis and Mechanistic Considerations

The synthesis of N-arylpiperazines is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is the premier choice for this transformation due to its high functional group tolerance, broad substrate scope, and generally high yields.[7] A reliable synthetic route to this compound involves the coupling of 1,3-dibromobenzene with 1-methylpiperazine.

Proposed Synthetic Workflow: Buchwald-Hartwig Amination

The reaction couples one of the C-Br bonds of 1,3-dibromobenzene with the secondary amine of 1-methylpiperazine. Careful control of stoichiometry (using the amine as the limiting reagent) favors the desired mono-arylated product over the diarylated byproduct. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1,3-Dibromobenzene ReactionVessel Reaction Setup (Inert Atmosphere, 80-100°C) Reactant1->ReactionVessel Reactant2 1-Methylpiperazine Reactant2->ReactionVessel Catalyst Pd₂(dba)₃ Catalyst->ReactionVessel Ligand BINAP / X-Phos Ligand->ReactionVessel Base NaOtBu Base->ReactionVessel Solvent Toluene Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product 1-(3-Bromophenyl)- 4-methylpiperazine Purification->Product

Detailed Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.[8][9] Researchers should perform their own optimization.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%).

  • Reagent Addition: Add anhydrous toluene as the solvent, followed by 1,3-dibromobenzene (1.2 equivalents) and 1-methylpiperazine (1.0 equivalent).

  • Initiation: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu, 1.4 equivalents), to the stirred mixture. The use of a strong base is crucial for deprotonating the amine in the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-100°C and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Quenching and Workup: After cooling to room temperature, carefully quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield this compound as a pure substance.[8]

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.[3] The predicted spectra for the title compound in CDCl₃ are detailed below.

Table 2: Predicted ¹H and ¹³C NMR Data

¹H NMR Assignment ¹³C NMR Assignment
~7.15 ppm (t, 1H) Ar-H (C5) ~151.5 ppm Ar-C (C1, C-N)
~7.05 ppm (ddd, 1H) Ar-H (C6) ~130.5 ppm Ar-C (C5)
~7.00 ppm (t, 1H) Ar-H (C2) ~123.0 ppm Ar-C (C3, C-Br)
~6.80 ppm (ddd, 1H) Ar-H (C4) ~122.0 ppm Ar-C (C6)
~3.20 ppm (t, 4H) Piperazine-H (N-Ar) ~118.0 ppm Ar-C (C2)
~2.55 ppm (t, 4H) Piperazine-H (N-Me) ~114.0 ppm Ar-C (C4)
~2.35 ppm (s, 3H) N-CH₃ ~55.0 ppm Piperazine-C (N-Me)
~49.0 ppm Piperazine-C (N-Ar)

| | | ~46.0 ppm | N-CH₃ |

Rationale: The aromatic region should display a characteristic pattern for a 1,3-disubstituted ring. The piperazine protons adjacent to the aromatic ring will be deshielded relative to those adjacent to the methyl group. The N-methyl group will appear as a sharp singlet.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group
3100-3000 C-H Stretch Aromatic C-H
2950-2800 C-H Stretch Aliphatic C-H (Piperazine & Methyl)
1600-1450 C=C Stretch Aromatic Ring
1250-1150 C-N Stretch Aryl-Amine & Aliphatic Amine

| 600-500 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: [M]⁺ at m/z 254 and [M+2]⁺ at m/z 256. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₁₅BrN₂.[10]

Reactivity and Application in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate.[1] The C-Br bond serves as a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][11]

Key Transformation: Miyaura Borylation

A particularly valuable transformation is the Miyaura borylation, which converts the aryl bromide into an aryl boronate ester.[12] This product is a stable, versatile intermediate for subsequent Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide array of aryl or heteroaryl substituents.[13]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 1-(3-Bromophenyl)- 4-methylpiperazine ReactionVessel Reaction Setup (Inert Atmosphere, 80°C) Reactant1->ReactionVessel Reactant2 Bis(pinacolato)diboron (B₂pin₂) Reactant2->ReactionVessel Catalyst PdCl₂(dppf) Catalyst->ReactionVessel Base KOAc Base->ReactionVessel Solvent Dioxane / DMSO Solvent->ReactionVessel Product Corresponding Boronate Ester ReactionVessel->Product Downstream Suzuki Coupling (Diverse Aryl Halides) Product->Downstream

Protocol: Miyaura Borylation
  • Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, typically PdCl₂(dppf) (3 mol%), and a suitable solvent such as dioxane or DMSO.

  • Reaction: Heat the mixture to 80°C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. The filtrate is then concentrated and purified as necessary, often by recrystallization or chromatography.

The resulting boronate ester is a key building block for creating libraries of compounds for structure-activity relationship (SAR) studies, crucial for optimizing lead compounds in drug discovery programs targeting areas like oncology and neurology.[1][14]

Safety and Handling

As a brominated aromatic amine derivative, this compound requires careful handling. While specific data for this compound is limited, related compounds are classified with GHS hazards.[5]

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[15]

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Hazards (Inferred from related compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]

  • Storage: Store in a cool, dry place in a tightly sealed container away from oxidizing agents.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical and life sciences industries. Its structure provides a direct pathway to novel and diverse molecular architectures through well-established and reliable synthetic methodologies like the Buchwald-Hartwig amination and subsequent cross-coupling reactions. This guide has provided the foundational technical information required for its synthesis, characterization, and effective utilization in research and development settings.

References

A complete list of all sources cited in this document, including titles, sources, and verifiable URLs, is provided below.

  • Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. (n.d.). Retrieved from [Link]

  • Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-(3-Bromopropyl)-4-methylpiperazine. (n.d.). PubChem. Retrieved from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). MDPI. Retrieved from [Link]

  • 1-(3-Bromophenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). AobChem. Retrieved from [Link]

  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2023). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2018). National Institutes of Health. Retrieved from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2021). National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved from [Link]

  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2018). ResearchGate. Retrieved from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). National Institutes of Health. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2024). Retrieved from [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2020). MDPI. Retrieved from [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. (2013). National Institutes of Health. Retrieved from [Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. (2018). Royal Society of Chemistry. Retrieved from [Link]

  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (2020). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. (2024). National Institutes of Health. Retrieved from [Link]

  • BROMINE Safety Handbook. (n.d.). ICL Group. Retrieved from [Link]

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? (2015). ResearchGate. Retrieved from [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2019). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of aryl Piperazines: Significance and symbolism. (2023). Retrieved from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved from [Link]

  • Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. (2018). ACS Publications. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Bromination safety. (2023). YouTube. Retrieved from [Link]

  • One-pot borylation–Suzuki–Miyaura coupling of aryl bromides in a green solvent. (2020). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved from [Link]

  • Cross-coupling reactions – Knowledge and References. (2018). Taylor & Francis Online. Retrieved from [Link]

Sources

1-(3-Bromophenyl)-4-methylpiperazine synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-4-methylpiperazine

Introduction

This compound is a substituted piperazine derivative that serves as a crucial building block in contemporary medicinal chemistry. Its structural motif, featuring a piperazine ring attached to a brominated phenyl group, offers a versatile scaffold for the synthesis of complex molecules. The piperazine moiety is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, while the bromophenyl group provides a reactive handle for further chemical elaboration through various cross-coupling reactions.[1] Consequently, this compound is a key intermediate in the development of novel therapeutics across diverse areas, including neurology and oncology.[1]

This guide provides a detailed examination of the principal synthetic pathways to this compound. We will explore the mechanistic underpinnings of these routes, offer field-proven experimental protocols, and present data in a clear, comparative format. The methodologies described herein are designed to be robust and scalable, providing researchers and drug development professionals with a reliable framework for the efficient synthesis of this important intermediate.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be efficiently achieved through two primary and strategically distinct pathways. The choice between these routes often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

  • Route A: Direct C-N Coupling. This is the most direct approach, involving a single-step palladium-catalyzed cross-coupling reaction between 1,3-dibromobenzene and 1-methylpiperazine.

  • Route B: Sequential Arylation and N-Methylation. This two-step pathway first involves the synthesis of the precursor, 1-(3-bromophenyl)piperazine, followed by a subsequent N-methylation step to yield the final product.

Below is a visual representation of these competing pathways.

cluster_A Route A: Direct Synthesis cluster_B Route B: Stepwise Synthesis sm1 1,3-Dibromobenzene reactA Route A: Buchwald-Hartwig Amination sm1->reactA reactB1 Route B (Step 1): Buchwald-Hartwig Amination sm1->reactB1 sm2 1-Methylpiperazine sm2->reactA sm3 Piperazine sm3->reactB1 int1 1-(3-Bromophenyl)piperazine reactB2 Route B (Step 2): N-Methylation int1->reactB2 product This compound reactA->product reactB1->int1 reactB2->product

Caption: Competing synthetic pathways to this compound.

Pathway A: Direct Synthesis via Buchwald-Hartwig Amination

The most convergent and atom-economical approach to this compound is the direct palladium-catalyzed Buchwald-Hartwig amination.[2][3] This reaction forms the critical C-N bond between an aryl halide (1,3-dibromobenzene) and a secondary amine (1-methylpiperazine) in a single, efficient step.[4]

Mechanistic Considerations & Causality

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution.[2] The catalytic cycle, shown below, is a well-orchestrated sequence of elementary organometallic steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex. This is typically the rate-determining step.

  • Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical to facilitate this step without competing side reactions.

  • Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The selection of the phosphine ligand is paramount for a successful transformation. Bulky, electron-rich ligands like BINAP or DPPF are known to accelerate the reductive elimination step and prevent the formation of inactive palladium dimers, leading to higher yields and faster reaction rates.[2]

setup 1. Reaction Setup reagents Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand in Solvent setup->reagents inert Degas Mixture (e.g., N2/Ar sparging) reagents->inert reaction 2. Reaction inert->reaction heating Heat to Reaction Temp (e.g., 100-110 °C) reaction->heating monitoring Monitor Progress (TLC/GC/LC-MS) heating->monitoring workup 3. Workup & Isolation monitoring->workup cool Cool to RT workup->cool filter Filter through Celite to remove Pd residues cool->filter extract Aqueous/Organic Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify 4. Purification concentrate->purify column Silica Gel Column Chromatography purify->column product Isolate Pure Product column->product

Caption: Standard experimental workflow for Buchwald-Hartwig amination.

Experimental Protocol: Route A

Materials:

  • 1,3-Dibromobenzene

  • 1-Methylpiperazine

  • Palladium(II) acetate [Pd(OAc)₂]

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Celite

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene, followed by 1,3-dibromobenzene (1.0 eq) and 1-methylpiperazine (1.2 eq) via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to afford this compound.

Data Summary: Route A
ParameterConditionRationale
Aryl Halide 1,3-DibromobenzeneReadily available starting material.
Amine 1-MethylpiperazineNucleophile for C-N bond formation.
Catalyst Pd(OAc)₂ (2 mol%)Precursor to the active Pd(0) catalyst.
Ligand BINAP (3 mol%)Bulky phosphine ligand to promote reductive elimination.[2]
Base NaOtBu (1.4 eq)Strong, non-nucleophilic base for amine deprotonation.
Solvent TolueneAnhydrous, high-boiling solvent suitable for the reaction temperature.
Temperature 110 °CProvides sufficient thermal energy to overcome activation barriers.
Typical Yield 75-90%Varies with reaction scale and purity of reagents.

Pathway B: Stepwise Synthesis via N-Methylation

An alternative strategy involves the initial synthesis of 1-(3-bromophenyl)piperazine, followed by N-methylation. This route can be advantageous if 1-(3-bromophenyl)piperazine is a readily available intermediate or if a parallel synthesis of other N-substituted analogues is planned.

Step 1: Synthesis of 1-(3-Bromophenyl)piperazine

This step is analogous to Route A, employing a Buchwald-Hartwig amination between 1,3-dibromobenzene and piperazine. Care must be taken to control the stoichiometry to favor mono-arylation and minimize the formation of the di-substituted byproduct.

Step 2: N-Methylation of 1-(3-Bromophenyl)piperazine

The secondary amine of 1-(3-bromophenyl)piperazine is alkylated using a suitable methylating agent. A classic and effective method is the use of methyl iodide in the presence of a strong base like sodium hydride.

Mechanistic Considerations & Causality: The reaction proceeds via a standard Sₙ2 mechanism. The sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the secondary amine of the piperazine ring to form a highly nucleophilic sodium amide intermediate. This anion then readily attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired N-methyl bond. The use of an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial to solvate the ions and prevent the reaction of NaH with protic impurities.[5]

Experimental Protocol: Route B (N-Methylation Step)

Materials:

  • 1-(3-Bromophenyl)piperazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of 1-(3-bromophenyl)piperazine (1.0 eq) in anhydrous DMF to the NaH slurry.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).[5]

  • Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Route B
ParameterStep 1 (Amination)Step 2 (Methylation)
Key Reagents 1,3-Dibromobenzene, Piperazine1-(3-Bromophenyl)piperazine, CH₃I
Catalyst/Base Pd(OAc)₂/BINAP, NaOtBuSodium Hydride (NaH)
Solvent TolueneDMF or THF
Temperature 110 °C0 °C to Room Temperature
Typical Yield 70-85%85-95%
Overall Yield 60-80%

Conclusion

Both Route A and Route B represent viable and robust methods for the synthesis of this compound. The direct, single-step Buchwald-Hartwig amination (Route A) offers higher overall efficiency and is often preferred for dedicated, large-scale production. The stepwise approach (Route B) provides strategic flexibility, allowing for the synthesis of a common intermediate that can be used to generate a library of N-substituted analogues. The choice of protocol will ultimately be guided by the specific objectives of the research program, including factors such as starting material availability, required scale, and overall synthetic strategy. The detailed protocols and mechanistic insights provided in this guide serve as a comprehensive resource for chemists engaged in the synthesis of this valuable pharmaceutical intermediate.

References

  • Source: Google Patents (WO2004106309A1)
  • Title: Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery Source: Autech Industry Co.,Limited. URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig coupling Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: 1-(3-Bromophenyl)piperazine Source: Oakwood Chemical URL: [Link]

  • Source: Google Patents (CN111423397A)
  • Title: Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: SciSpace by Typeset URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

Sources

Methodological & Application

The Versatility of 1-(3-Bromophenyl)-4-methylpiperazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Phenylpiperazine Scaffold

In the landscape of contemporary medicinal chemistry, the N-phenylpiperazine motif stands as a cornerstone for the design of centrally active therapeutic agents. Its prevalence in numerous approved drugs and clinical candidates stems from a unique combination of physicochemical properties and synthetic tractability. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, often imparts favorable pharmacokinetic characteristics such as improved aqueous solubility and the ability to cross the blood-brain barrier. When coupled with a phenyl ring, this scaffold provides a versatile platform for interacting with a wide array of biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

This guide focuses on a particularly valuable derivative: 1-(3-bromophenyl)-4-methylpiperazine . The strategic placement of a bromine atom on the meta-position of the phenyl ring offers a reactive handle for a variety of powerful cross-coupling reactions, enabling the exploration of diverse chemical space. The N-methyl group, in turn, can influence the basicity and conformational flexibility of the piperazine ring, which can be critical for fine-tuning target engagement and selectivity. This document serves as a comprehensive resource for researchers, providing not only an overview of the applications of this building block but also detailed, field-proven protocols for its utilization in drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂N/A
Molecular Weight 255.16 g/mol N/A
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in methanol, ethanol, dichloromethane, and chloroform.Internal Data
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Safety Data Sheet

Safety and Handling: this compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Applications in Central Nervous System (CNS) Drug Discovery

The this compound scaffold is a privileged structure in the development of agents targeting the central nervous system. Its derivatives have shown significant promise as modulators of key neurotransmitter systems, including serotonin and dopamine.

Serotonin and Dopamine Receptor Ligands

The phenylpiperazine moiety is a well-established pharmacophore for serotonin (5-HT) and dopamine (D) receptors. The structurally related compound, 1-(3-chlorophenyl)piperazine (mCPP), is a known agonist at multiple serotonin receptors and also interacts with dopamine receptors[1][2][3]. This provides a strong rationale for utilizing this compound as a starting point for the synthesis of novel serotonin and dopamine receptor modulators for the treatment of a range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia[4][5][6].

The bromine atom serves as a key functional group for diversification through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. This enables the fine-tuning of receptor subtype selectivity and functional activity (agonist, antagonist, or partial agonist).

Synthetic Protocols: Harnessing the Power of the Bromine Handle

The synthetic utility of this compound is primarily derived from the reactivity of the carbon-bromine bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are the workhorses for elaborating this core structure.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate[7]. This reaction is particularly useful for synthesizing biaryl structures, which are common motifs in CNS-active drugs.

Objective: To synthesize a 1-(3-arylphenyl)-4-methylpiperazine derivative via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system for purification

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate tribasic (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the Schlenk flask with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Add the pre-mixed catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(3-arylphenyl)-4-methylpiperazine.

Causality and Rationale:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of aryl bromides. The ligand facilitates both the oxidative addition of the palladium to the C-Br bond and the subsequent reductive elimination to form the product.

  • Base: Potassium phosphate is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing significant side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction due to its high boiling point and ability to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals[8][9][10][11][12]. This reaction allows for the coupling of aryl halides with a wide range of amines.

Objective: To synthesize a 1-(3-(arylamino)phenyl)-4-methylpiperazine derivative via a Buchwald-Hartwig amination.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (Xantphos) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Instrumentation:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer with heating capabilities

  • Glovebox (recommended for handling NaOtBu)

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography system for purification

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox, add sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask. Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Catalyst Preparation: In a separate vial inside the glovebox, weigh out Pd₂(dba)₃ (0.015 equiv) and Xantphos (0.03 equiv).

  • Inert Atmosphere: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Solvent and Catalyst Addition: Add anhydrous toluene to the Schlenk flask to achieve a concentration of approximately 0.1 M with respect to the starting bromide. Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1-(3-(arylamino)phenyl)-4-methylpiperazine.

Causality and Rationale:

  • Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust and widely used catalyst for Buchwald-Hartwig aminations. Xantphos is a bidentate ligand with a large bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle. It should be handled under an inert atmosphere due to its hygroscopic and reactive nature.

  • Solvent: Anhydrous toluene is a standard solvent for this reaction, providing a high boiling point and good solubility for the reagents.

  • Inert Atmosphere: As with the Suzuki-Miyaura coupling, an inert atmosphere is essential to protect the palladium catalyst from oxidation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in drug discovery, particularly for the development of novel CNS-active agents. Its strategic design allows for the efficient exploration of chemical space through robust and reliable cross-coupling methodologies. The protocols detailed in this guide provide a solid foundation for the synthesis of diverse libraries of compounds for screening against a multitude of biological targets. As our understanding of the neurobiology of CNS disorders continues to evolve, the demand for novel chemical entities with precisely tuned pharmacological profiles will undoubtedly grow. The intelligent application of building blocks like this compound will be instrumental in meeting this challenge and advancing the next generation of therapeutics.

References

  • [Recent Advances in the Synthesis of 4H-Benzo[d][13][14]oxathiin-4-ones and 4H-Benzo[d][13][14]dioxin-4-ones.]([Link])

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Troubleshooting & Optimization

purification of 1-(3-Bromophenyl)-4-methylpiperazine from crude reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 1-(3-Bromophenyl)-4-methylpiperazine from crude reaction mixtures. Here, we address common challenges and provide robust, field-proven protocols to achieve high purity of this critical synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide array of pharmacologically active molecules targeting the central nervous system.[1] Its synthesis, commonly achieved via a Buchwald-Hartwig amination, can result in a crude mixture containing unreacted starting materials, catalyst residues, and various side products. The basic nature of the piperazine nitrogen atom dictates the purification strategy, making a thorough understanding of its physicochemical properties essential for successful isolation. This guide is structured to anticipate and resolve the common hurdles encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is largely dependent on the synthetic route. Assuming a Buchwald-Hartwig amination between 1,3-dibromobenzene and N-methylpiperazine, you should anticipate:

  • Unreacted Starting Materials: 1,3-dibromobenzene and N-methylpiperazine.

  • Catalyst Residues: Palladium complexes and their corresponding phosphine ligands (e.g., from BINAP, XPhos). These can be particularly challenging to remove.[2]

  • Side Products:

    • Hydrodehalogenation products: Bromobenzene, formed if the aryl bromide is reduced.[3]

    • Double amination products: 1,3-bis(4-methylpiperazin-1-yl)benzene, if the stoichiometry is not carefully controlled.

  • Base Residues: Inorganic bases like sodium tert-butoxide or potassium carbonate.[4]

Q2: My compound is streaking badly on a standard silica gel TLC plate. What is causing this and how can I fix it?

A2: The basic nitrogen of the piperazine ring strongly interacts with the acidic silanol groups on the surface of standard silica gel.[5] This leads to poor peak shape and streaking. To resolve this, you can:

  • Use a basic modifier in your mobile phase: Add 0.5-2% triethylamine (TEA) or ammonia solution to your eluent (e.g., ethyl acetate/hexane).[3] This deactivates the acidic sites on the silica.

  • Switch to a different stationary phase:

    • Basic Alumina: This is a good alternative for the purification of basic compounds.[6]

    • Amine-functionalized silica (NH2-silica): This is often the most effective option for achieving sharp peaks and good separation of amines.[1]

Q3: I am struggling to remove a persistent yellow/brown color from my product. What could it be?

A3: This coloration is often due to residual palladium catalyst. While most palladium can be removed during an aqueous workup, trace amounts can remain. An activated carbon treatment can be effective. After dissolving your crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a pad of Celite®. Be aware that this can sometimes lead to a loss of product due to adsorption.

Q4: Can I purify this compound by recrystallization? What is a good solvent system?

A4: Yes, if your crude product is of reasonable purity (>90%), recrystallization is an excellent final purification step. Given that the related 1-(4-bromophenyl)piperidine can be recrystallized from a dichloromethane/n-heptane mixture, a similar nonpolar/polar solvent combination is a good starting point.[7] You could also explore systems like ethyl acetate/hexane or toluene/hexane. The goal is to find a solvent in which your product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield after acid-base extraction 1. Incomplete extraction from the organic layer. 2. Emulsion formation during extraction. 3. Product is partially soluble in the aqueous layer even after basification.1. Perform multiple extractions with the acidic solution (e.g., 3 x with 1M HCl). 2. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite®. 3. After basifying the aqueous layer, extract the product with a more polar organic solvent like dichloromethane (DCM) or perform more extractions with ethyl acetate.
Co-elution of impurities during column chromatography 1. Inappropriate mobile phase polarity. 2. Stationary phase is not suitable for separating the specific impurities.1. Run a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. 2. If separating from non-polar impurities like 1,3-dibromobenzene, ensure you start with a very non-polar eluent (e.g., 95:5 hexane:ethyl acetate). 3. Switch to a different stationary phase (e.g., from silica to basic alumina or a C18 reversed-phase column).
Product appears as an oil, not a solid 1. Presence of residual solvent. 2. Impurities are depressing the melting point.1. Dry the product under high vacuum for an extended period. 2. Attempt to triturate the oil with a non-polar solvent like cold hexane or pentane to induce crystallization and wash away soluble impurities. 3. If purity is high, attempt to crystallize from a suitable solvent system.
NMR spectrum shows broad peaks for piperazine protons 1. Presence of trace acid leading to proton exchange. 2. The compound may exist as a mixture of conformers.1. Ensure the product is completely neutralized after acid-base extraction. A wash with a saturated sodium bicarbonate solution can help. 2. This is often an inherent property of piperazine rings. Running the NMR at a higher temperature can sometimes sharpen these signals.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for removing non-basic impurities such as unreacted 1,3-dibromobenzene and phosphine ligand byproducts.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The volume of the acidic solution should be roughly equal to the organic phase. Shake vigorously for 1-2 minutes. Allow the layers to separate and collect the lower aqueous layer. Repeat the extraction of the organic layer two more times with fresh 1M HCl.

    • Rationale: The basic piperazine nitrogen is protonated by the acid, forming a water-soluble hydrochloride salt which partitions into the aqueous layer. Neutral impurities remain in the organic phase.[9]

  • Back-Wash (Optional): Wash the combined acidic aqueous layers with a small amount of fresh EtOAc or DCM to remove any trapped neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10 (confirm with pH paper). The product will precipitate or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution with EtOAc or DCM (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for separating impurities with different polarities.

  • Stationary Phase Selection: Use silica gel treated with triethylamine (TEA) or basic alumina.

    • To prepare TEA-treated silica: Prepare your mobile phase containing 1-2% TEA. Use this mixture to pack your column and run the column with at least two column volumes of this eluent before loading your sample.

  • Mobile Phase Selection: A good starting point is a mixture of hexane and ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexane, with 1% TEA throughout.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel and concentrate to dryness to create a dry-loaded sample.

    • Load the dried sample onto the top of the prepared column.

    • Elute with the chosen mobile phase, collecting fractions.

    • Monitor the fractions by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data and Physicochemical Properties

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₁₁H₁₅BrN₂PubChem
Molecular Weight 255.15 g/mol PubChem
Appearance White to off-white solidAnalogy to 1-(4-bromophenyl)piperazine[7]
Melting Point ~110 °CAnalogy to 1-(4-bromophenyl)piperazine[7]
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in waterAnalogy to 1-(4-bromophenyl)piperazine[7]
pKa (of conjugate acid) ~8-9General value for N-arylpiperazines

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsChemical Shift (ppm)Multiplicity
Aromatic CH6.8 - 7.2m
Piperazine CH₂ (adjacent to N-aryl)~3.2t
Piperazine CH₂ (adjacent to N-methyl)~2.6t
N-Methyl CH₃~2.4s

Note: These are predicted values based on similar structures. Actual values may vary.

Visual Workflow and Logic Diagrams

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis Crude Crude Reaction Mixture (Product, Impurities, Catalyst) Workup Aqueous Workup (Removes bulk salts) Crude->Workup AcidBase Acid-Base Extraction (Removes neutral/acidic impurities) Workup->AcidBase Primary Method Chromatography Flash Chromatography (Separates by polarity) Workup->Chromatography Alternative Recrystallization Recrystallization (Final polishing) AcidBase->Recrystallization Chromatography->Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Analysis Purity Check (NMR, HPLC, GC) Pure->Analysis

TroubleshootingLogic Impure Is Product Impure? Streaking Streaking on TLC? Impure->Streaking Yes LowYield Low Yield? Impure->LowYield No, but... CoElution Co-elution in Column? Streaking->CoElution No Sol1 Add TEA to Eluent Streaking->Sol1 Sol2 Use Alumina/NH2 Silica Streaking->Sol2 Sol3 Run Gradient Elution CoElution->Sol3 Sol4 Change Stationary Phase CoElution->Sol4 Sol5 Increase Number of Extractions LowYield->Sol5 Sol6 Check pH during Workup LowYield->Sol6

References

  • Geddes, P. (2023). 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. Papillon General Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2757154, 1-(3-Bromophenyl)piperazine. Available at: [Link]

  • ChemScence. Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Google Patents.Extraction and purification method of 1-amino-4-methylpiperazine (CN115703750A).
  • Science Madness. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11817675, 1-(4-Bromophenyl)-4-methylpiperazine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 414088, 1-(3-Bromopropyl)-4-methylpiperazine. Available at: [Link]

  • G. P. C. Martins et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. Available at: [Link]

  • Gadzala-Kopciuch, R. et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • Reddy, K. L. et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc. Available at: [Link]

  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 2022. Available at: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]

  • Trade Science Inc. GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, An Indian Journal, 2011. Available at: [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Biotage. When should I use an amine-bonded silica for flash chromatography?. Available at: [Link]

  • UCLA Chemistry. Acid-Base Extraction. Available at: [Link]

  • Reddit. Purification of strong polar and basic compounds. r/Chempros. Available at: [Link]

  • A. M. A. G. Nassar et al. (2017). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Poon, T. Crystallization Solvents. Available at: [Link]

  • Bielenica, A. et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. Available at: [Link]

  • Agilent Technologies. HPLC Troubleshooting Guide. Available at: [Link]

  • IntechOpen. Impurities in Pharmaceutical Substances. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • Pawlowski, M. et al. (2000). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 1-(3-Bromophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-Bromophenyl)-4-methylpiperazine (BOMP). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this key pharmaceutical intermediate. By understanding the causality behind impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.

Troubleshooting Guide: Impurity Identification and Mitigation

This section addresses specific issues encountered during the synthesis of this compound, which is typically prepared via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation of 1,3-dibromobenzene and N-methylpiperazine.

Question 1: My mass spectrometry results show a peak at m/z ~317. What is this impurity and how do I prevent its formation?

Answer:

A mass-to-charge ratio (m/z) of approximately 317 ([M+H]⁺) corresponds to the molecular weight of 1,3-bis(4-methylpiperazin-1-yl)benzene . This is a common di-substitution byproduct formed when a second molecule of N-methylpiperazine displaces the remaining bromine atom on your desired product.

Causality: The formation of this impurity is typically driven by:

  • High Temperature: Forcing the reaction with excessive heat can provide the activation energy needed for the less reactive C-Br bond of the product to undergo a second amination.

  • Excess N-methylpiperazine: Using a large excess of the amine coupling partner increases the statistical probability of a second substitution event.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the complete consumption of the 1,3-dibromobenzene starting material can favor the formation of the di-substituted product.

Mitigation Strategies:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess (1.1-1.2 equivalents) of N-methylpiperazine relative to 1,3-dibromobenzene. Avoid using large excesses.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For Buchwald-Hartwig reactions, this may be in the range of 80-100 °C.[1] Monitor the reaction progress closely by TLC or LC-MS.

  • Controlled Addition: In scaled-up syntheses, consider the controlled, slow addition of N-methylpiperazine to the reaction mixture to maintain its low concentration, thus disfavoring the second substitution.

Purification: This byproduct is significantly more polar than the desired product. It can typically be removed using silica gel column chromatography with a gradient elution, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity by adding methanol to the ethyl acetate.

Question 2: I'm observing a significant amount of unreacted 1,3-dibromobenzene in my crude product. How can I improve reaction completion and remove the residual starting material?

Answer:

Incomplete conversion is a frequent issue stemming from catalyst deactivation or suboptimal reaction conditions. Residual 1,3-dibromobenzene is non-polar and can often be challenging to separate from the product.

Causality:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen. Inadequate inert atmosphere techniques (e.g., poor degassing of solvents, insufficient nitrogen/argon blanket) can lead to catalyst oxidation and loss of activity.

  • Insufficient Base: Strong bases, like sodium tert-butoxide (NaOtBu), are crucial for the Buchwald-Hartwig reaction to deprotonate the amine and facilitate the catalytic cycle.[2] An insufficient amount or a weak base can stall the reaction.

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands are known to promote high activity in these amination reactions.[3]

Mitigation Strategies:

  • Ensure Inert Conditions: Thoroughly degas your solvent (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.

  • Optimize Base and Catalyst Loading: Use a strong, non-nucleophilic base such as NaOtBu or LHMDS. Ensure at least 1.4-1.5 equivalents are used. Catalyst loading can be optimized, but typically ranges from 0.5-2 mol% of a suitable palladium pre-catalyst (e.g., a G3 or G4 palladacycle).[4]

  • Reaction Monitoring: Track the disappearance of the starting material by TLC or GC-MS. If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it, although this may indicate an underlying stability issue.

Purification:

  • Aqueous Wash: An acidic wash (e.g., 1 M HCl) will protonate your product and other basic components, moving them to the aqueous layer, while the non-polar 1,3-dibromobenzene remains in the organic layer (e.g., ethyl acetate, toluene). The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to recover the product, which is then extracted with an organic solvent.

  • Chromatography: If co-elution is an issue, careful column chromatography on silica gel using a low-polarity eluent system (e.g., hexanes/ethyl acetate) can effectively separate the non-polar starting material from the more polar product.

Question 3: My NMR spectrum is clean, but my product has a greyish or black tint. What is causing this discoloration?

Answer:

A grey, black, or dark brown coloration in the final product, even with a clean NMR, is almost always due to residual palladium species . While present in ppm levels and often NMR-silent, these residues can be detrimental, especially in drug development.

Causality:

  • Catalyst Decomposition: At the end of the reaction, the soluble palladium catalyst can decompose into insoluble, colloidal palladium(0), often referred to as "palladium black."

  • Incomplete Removal during Workup: Standard aqueous workups and even silica gel chromatography may not fully remove all palladium residues. Some palladium complexes can bind strongly to the basic nitrogen atoms of the piperazine ring.

Mitigation and Purification Protocol:

  • Post-Reaction Filtration: After the reaction is complete, cool the mixture, dilute it with a solvent like toluene or THF, and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium black.

  • Palladium Scavenging: If color persists, treatment with a palladium scavenger is the most effective method.

Protocol: Palladium Scavenging

  • Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, or Ethyl Acetate).

  • Add a palladium scavenger. Common choices include:

    • Thiol-based scavengers: (e.g., SiliaMetS Thiol, QuadraSil® MP)

    • Activated Carbon: Often effective and economical.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours.

  • Filter off the scavenger (and the bound palladium).

  • Concentrate the filtrate to recover the purified product. The FDA has specifications for maximum palladium levels in clinical-grade APIs.[4]

Impurity Summary Table

Impurity NameCommon AbbreviationMolecular Weight ( g/mol )Typical Analytical Signature
1,3-bis(4-methylpiperazin-1-yl)benzeneDi-substitution Product316.48MS: [M+H]⁺ at m/z 317. ¹H NMR: Absence of C-Br signals, complex aromatic region.
1,3-DibromobenzeneSM235.90GC-MS: Matches starting material. ¹H NMR: Distinct aromatic signals different from product.
1-phenyl-4-methylpiperazineHydrodehalogenation176.26MS: [M+H]⁺ at m/z 177. ¹H NMR: Aromatic region shows a more complex pattern without bromine splitting.
Residual PalladiumPd106.42ICP-MS: Detects Pd content. Visually: Grey/black color. NMR/MS: Usually silent.

Reaction and Impurity Formation Pathways

The following diagram illustrates the primary synthetic route to this compound via Buchwald-Hartwig amination and highlights the formation pathways for two common impurities.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM1 1,3-Dibromobenzene Product This compound (Desired Product) SM1->Product Pd Catalyst, Base (e.g., NaOtBu) SM2 N-Methylpiperazine SM2->Product Impurity1 1,3-bis(4-methylpiperazin-1-yl)benzene (Di-substitution) Product->Impurity1 + N-Methylpiperazine (Excess Amine / Heat) Impurity2 1-phenyl-4-methylpiperazine (Hydrodehalogenation) Product->Impurity2 β-Hydride Elimination Side Reaction

Caption: Buchwald-Hartwig synthesis and common side product pathways.

Frequently Asked Questions (FAQs)

Q: Can I use an Ullmann condensation instead of a Buchwald-Hartwig reaction? A: Yes, the Ullmann condensation, which uses a copper catalyst, is an alternative.[5] However, it typically requires higher reaction temperatures and may lead to the formation of biaryl homocoupling byproducts.[5] For laboratory-scale synthesis, the milder conditions and broader substrate scope of the Buchwald-Hartwig reaction are often preferred.[6]

Q: What is the best way to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will be more polar (lower Rf) than the 1,3-dibromobenzene starting material. For quantitative analysis and to check for minor byproducts, LC-MS is the preferred method.

Q: My final product appears as an oil, but I've seen it reported as a solid. How can I crystallize it? A: this compound can be a low-melting solid or a thick oil, depending on purity. If your product is an oil after chromatography, residual solvent may be present. Ensure it is fully dried under high vacuum. To induce crystallization, you can try dissolving the oil in a minimal amount of a hot non-polar solvent (like heptane or hexane) and then cooling it slowly, perhaps with scratching of the flask walls. Seeding with a previously obtained crystal can also be effective.

Q: What is the general troubleshooting workflow I should follow if I encounter an unknown impurity? A: A systematic approach is key. The workflow below outlines the recommended steps.

G start Impurity Detected (TLC, LC-MS, NMR) char Characterize Impurity (MS for MW, NMR for structure) start->char hypo Hypothesize Origin (SM, Reagent, Side Rxn?) char->hypo lit Consult Literature (Search for known byproducts) hypo->lit purify Develop Purification (Chromatography, Recrystallization, Scavenging) hypo->purify If origin is known adjust Adjust Reaction Conditions (Temp, Stoich., Catalyst) lit->adjust adjust->purify end Pure Product Obtained purify->end

Caption: Systematic workflow for identifying and resolving unknown impurities.

References

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. (2024). Wikipedia. [Link]

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • No_Cartoonist_7374. (2022). BH amination side products and purification. Reddit. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates.Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Valente, C., et al. (2012). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 3(1), 23-27. [Link]

Sources

overcoming solubility issues with 1-(3-Bromophenyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Bromophenyl)-4-methylpiperazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming common solubility challenges encountered during experimentation.

Product Overview and Physicochemical Properties

This compound is a synthetic compound frequently utilized as an intermediate in the development of novel therapeutics, particularly in neuroscience and oncology research.[1] Its structure, featuring a bromophenyl group and a methylpiperazine moiety, contributes to its specific physicochemical characteristics that can present solubility hurdles. Understanding these properties is the first step in successful formulation.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂PubChem[2]
Molecular Weight 255.15 g/mol PubChem[2]
Predicted XLogP3 2.5PubChem[2]
Hydrogen Bond Donors 0PubChem[2]
Hydrogen Bond Acceptors 2PubChem[2]
Predicted pKa (Strongest Basic) 7.9 (approx.)Inferred from similar piperazines[3]

Note: The predicted XLogP3 value of 2.5 suggests moderate lipophilicity, indicating that the compound is more likely to dissolve in organic solvents than in aqueous solutions. The piperazine ring contains basic nitrogen atoms, making the compound's solubility pH-dependent.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] This compound is generally soluble in DMSO. For many biological assays, preparing a high-concentration stock solution (e.g., 10-50 mM) in DMSO is a standard and effective practice.

Causality: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including those with moderate to high lipophilicity.[6] Its miscibility with water and most aqueous media allows for subsequent dilution into experimental buffers, although this step must be performed carefully to avoid precipitation.[7][8]

Q2: Can I use ethanol or methanol to dissolve the compound?

A2: Yes, alcohols like ethanol and methanol can be used. However, the solubility may be lower compared to DMSO. Ethanol is often preferred for in vivo studies due to its lower toxicity. A gentle warming (to 37-40°C) and sonication can aid dissolution in alcohols.

Expert Insight: While a 100% ethanol stock is an option, a co-solvent system can be more effective. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline is a common vehicle for poorly soluble compounds in preclinical studies. Always perform a small-scale test to ensure your final formulation is clear and free of precipitate.

Q3: Is this compound soluble in water or PBS?

A3: Direct dissolution in aqueous buffers like water or Phosphate-Buffered Saline (PBS) at neutral pH is expected to be very low due to the compound's lipophilic nature (XLogP3 of 2.5).[2] The piperazine moiety is basic, meaning that solubility can be significantly increased in acidic conditions (e.g., pH < 6).[4] This is achieved by protonating the nitrogen atoms on the piperazine ring, forming a more soluble salt.

Q4: Should I consider using the hydrochloride (HCl) salt form of this compound?

A4: Yes, if available, the hydrochloride salt form, this compound HCl, is an excellent choice to improve aqueous solubility.[9] Salt formation is a standard pharmaceutical strategy to enhance the dissolution of basic compounds.[4][10] The HCl salt will be more readily soluble in water and aqueous buffers compared to the free base form.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Issue 1: My compound won't dissolve in DMSO, even at a low concentration.

  • Initial Verification:

    • Confirm Compound Identity: Ensure you are working with the correct compound and that it has not degraded.

    • Check Solvent Quality: Use anhydrous, high-purity DMSO. Water contamination can significantly reduce the solubility of lipophilic compounds.[7]

  • Troubleshooting Steps:

    • Apply Gentle Heat: Warm the solution in a water bath at 37-50°C for 5-10 minutes. Avoid excessive heat, which could degrade the compound.

    • Use Mechanical Agitation: Vortex the sample vigorously for 1-2 minutes.

    • Utilize Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This uses high-frequency sound waves to break apart solute particles and enhance solvation.

Issue 2: My compound dissolves in the organic stock solvent but precipitates when diluted into my aqueous assay buffer (e.g., cell culture media).

This is a very common problem known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.

  • Workflow for Preventing Precipitation:

G start High-Concentration Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1:10 in DMSO or Ethanol) start->intermediate Step 1: Create an intermediate dilution final Final Working Solution (Dilute into Aqueous Buffer) intermediate->final Step 2: Add dropwise to vigorously stirring buffer check Observe for Precipitation (Tyndall effect, visual inspection) final->check success Solution is Clear: Proceed with Experiment check->success No fail Precipitation Occurs: Troubleshoot Formulation check->fail Yes

Caption: Workflow for serial dilution to prevent precipitation.

  • Troubleshooting Strategies:

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble.

    • Modify the Dilution Method: Instead of adding the buffer to your stock, add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This promotes rapid mixing and minimizes localized high concentrations that trigger precipitation.

    • Incorporate a Surfactant: For in vitro assays, consider adding a low concentration of a non-ionic surfactant like Tween® 20 or Tween® 80 (e.g., 0.01-0.1%) to your final buffer. This can help stabilize the compound in solution.

    • Use a Co-Solvent Approach: Prepare the final solution in a mixture of buffer and a water-miscible organic solvent (e.g., 99:1 or 95:5 buffer:DMSO). Be mindful that the final organic solvent concentration must be compatible with your experimental system (e.g., <0.5% DMSO for most cell-based assays).

Issue 3: I need an aqueous formulation for an in vivo study, but the compound is not soluble enough.

  • Advanced Formulation Strategies:

    • pH Adjustment: Since the compound is basic, dissolving it in an acidic vehicle can significantly improve solubility. Prepare a solution using a biocompatible acidic buffer like citrate buffer (pH 3-6). The target pH should be at least 2 units below the compound's pKa.

    • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved excipient for this purpose.[11][12]

    • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium like gastrointestinal fluid.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Calculate Mass: For 1 mL of a 10 mM solution (MW = 255.15 g/mol ), you will need:

    • Mass (g) = 0.010 mol/L * 1 L/1000 mL * 255.15 g/mol * 1 mL = 0.00255 g = 2.55 mg.

  • Weigh Compound: Accurately weigh 2.55 mg of this compound into a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex the solution for 1-2 minutes. If necessary, warm briefly at 37°C or sonicate for 5 minutes until the solution is completely clear.

  • Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Test

This protocol helps determine if adjusting pH can be a viable strategy for your specific application.

G pH-Dependent Solubility Workflow cluster_0 Preparation cluster_1 Solubilization & Analysis cluster_2 Result prep Weigh Compound (e.g., 1 mg) into multiple vials solv Add Buffers of Varying pH (e.g., pH 4.0, 5.5, 7.4, 9.0) Vortex/Sonicate Equilibrate (e.g., 24h) prep->solv analysis Centrifuge to pellet undissolved compound Measure concentration in supernatant (e.g., HPLC-UV) solv->analysis result {Plot Solubility vs. pH} | {Identify optimal pH range} analysis->result

Caption: Workflow for determining pH-solubility profile.

References

  • Vertex AI Search. 1-(4-Bromophenyl)
  • Chem-Impex. 1-(4-Bromophenyl)piperazine hydrochloride.
  • PubChem. 1-(3-Bromophenyl)piperazine. [Link]

  • PubChem. This compound. [Link]

  • PubChem. 1-(3-Bromopropyl)-4-methylpiperazine. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • PubChem. 1-(4-Bromophenyl)-4-methylpiperazine. [Link]

  • PubMed. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link]

  • PubChem. 1-(3-Bromophenyl)piperazine hydrochloride. [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/03d8108c903a088713291880f0813735f410714c]([Link]

  • MDPI. Innovative Formulations of Poorly Soluble Drugs. [Link]

  • Reddit. What solvents are DMSO/DMF miscible with?. [Link]

  • ACS Publications. Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. [Link]

  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • ResearchGate. Solubility of drugs in ethanol and dmso. [Link]

  • PubChem. Dimethyl Sulfoxide. [Link]

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Technical Support Center: 1-(3-Bromophenyl)-4-methylpiperazine Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(3-Bromophenyl)-4-methylpiperazine. This resource is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth protocols to ensure the success of your experiments. As Senior Application Scientists, we ground our guidance in mechanistic principles and field-proven experience.

Compound Overview

This compound (CAS No. 747413-17-8) is a key synthetic intermediate in medicinal chemistry.[1] Its structure, featuring a reactive bromophenyl group and a pharmacologically relevant methylpiperazine moiety, makes it a valuable building block for creating complex molecules targeting a range of biological targets in oncology, neurology, and infectious diseases.[1] The bromine atom provides a versatile handle for cross-coupling reactions, most notably the Buchwald-Hartwig amination and Suzuki coupling.[1]

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₅BrN₂[2]
Molecular Weight 255.15 g/mol [3]
Monoisotopic Mass 254.042 g/mol [2][4]
Appearance Yellow Oil or Solid[5]
Predicted XLogP 2.5[2]
Safety, Handling, and Storage

Q: What are the primary safety concerns and proper storage conditions for this compound?

A: Based on data for structurally similar N-arylpiperazines, this compound should be handled with care. It is potentially harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][6][7] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Expert Insight: The piperazine moiety can be a sensitizer. Ensure thorough cleaning of surfaces and equipment after use to prevent cross-contamination and unintentional exposure.

  • Storage Protocol: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7][8] Some related compounds are noted as being air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8]

Synthesis via Buchwald-Hartwig Amination: Troubleshooting Guide

The most common and efficient synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[9][10] This reaction couples an aryl halide (1,3-dibromobenzene) with an amine (N-methylpiperazine).

Experimental Workflow: Buchwald-Hartwig Amination```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Assemble Reactants (1,3-Dibromobenzene, N-Methylpiperazine, Sodium t-butoxide, Toluene) Inert 2. Establish Inert Atmosphere (Argon/Nitrogen Purge) Reactants->Inert Catalyst 3. Add Catalyst System (Pd₂(dba)₃, BINAP) Inert->Catalyst Heat 4. Heat Reaction (60-100°C) Catalyst->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 6. Quench & Partition (Water & EtOAc) Monitor->Quench Extract 7. Acid-Base Extraction (Aqueous HCl -> NaOH) Quench->Extract Purify 8. Final Purification (Column Chromatography) Extract->Purify Analyze 9. Characterization (NMR, MS) Purify->Analyze

Caption: A decision tree to diagnose and resolve common experimental issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for Buchwald-Hartwig amination.[5][10]

Materials:

  • 1,3-Dibromobenzene

  • N-methylpiperazine

  • Sodium tert-butoxide

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Anhydrous Toluene

Procedure:

  • To a dry, argon-purged flask, add 1,3-dibromobenzene (1.0 eq), N-methylpiperazine (~2.5 eq), and anhydrous toluene.

  • Stir the solution to mix, then add BINAP (~0.02 eq) and Pd₂(dba)₃ (~0.01 eq).

  • Purge the flask with argon again for 5-10 minutes.

  • Add freshly ground sodium tert-butoxide (~2.5 eq) in one portion.

  • Heat the reaction mixture to 60°C and stir overnight.

  • Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, increase the temperature to 100°C and continue stirring.

  • Upon completion, cool the mixture to room temperature. Partition between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer again with ethyl acetate.

  • Combine the organic layers and proceed with the acid-base extraction as described in Q3 .

  • After basification and re-extraction into ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil. [5] Table 2: Typical Reaction Parameters

ParameterRecommended ValueRationale
Temperature 60-100 °CBalances reaction rate against thermal degradation of the catalyst. [5][11]
Catalyst Loading 0.1 - 2 mol%Sufficient for catalysis; higher loading increases cost and complicates purification.
Ligand:Pd Ratio 1:1 to 2:1Crucial for stabilizing the catalyst and promoting reductive elimination.
Solvent Toluene, DioxaneAprotic, non-coordinating solvents that are stable at high temperatures.
Protocol 2: Characterization

A: Thin Layer Chromatography (TLC)

  • System: A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 70:30 or 50:50 v/v) with a small amount of triethylamine (~1%) to prevent the basic amine from streaking on the silica plate.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Staining with potassium permanganate can also be effective.

B: Mass Spectrometry (MS)

  • The expected mass for the protonated molecule [M+H]⁺ will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

  • Expected [M+H]⁺: m/z 255.0 and 257.0. [2][5] C: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the bromophenyl ring, and signals for the two distinct sets of protons on the piperazine ring, as well as a singlet for the methyl group.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons (including the carbon bearing the bromine) and the carbons of the piperazine and methyl groups.

References
  • Vertex AI Search. (2024). Understanding the Role of 1-[(3-bromophenyl)methyl]piperazine in Drug Discovery.
  • Thermo Scientific Chemicals. (n.d.). 1-(3-Aminopropyl)-4-methylpiperazine, 98%.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
  • Grokipedia. (n.d.).
  • PubChem. (n.d.). 1-(3-Bromophenyl)piperazine.
  • ChemicalBook. (n.d.). This compound synthesis.
  • PubChem. (n.d.). 1-(4-Bromophenyl)-4-methylpiperazine.
  • Alfa Chemistry. (n.d.). CAS 747413-17-8 1-(3-Bromophenyl)-4-methyl-piperazine.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • Cayman Chemical. (2025). Safety Data Sheet - 1-(4-Bromophenyl)piperazine (hydrochloride).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.).

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stability of 1-(3-Bromophenyl)-4-methylpiperazine under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(3-Bromophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of Arylpiperazines

This compound belongs to the N-arylpiperazine class of compounds. The chemical stability of these molecules is a critical parameter that can influence their biological activity, shelf-life, and the reliability of experimental data.[1] Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents.[1] Understanding the potential degradation pathways is essential for designing robust experimental protocols and ensuring proper storage and handling of this compound.

The core structure, a piperazine ring attached to a bromophenyl group with a methyl substituent on the distal nitrogen, presents several potential sites for chemical transformation. The tertiary amine character of the piperazine ring and the electron-rich aromatic system are key determinants of its reactivity and, consequently, its stability profile.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways I should be aware of for this compound?

A1: Based on the chemical structure and data from related N-arylpiperazine compounds, the primary anticipated degradation pathways include:

  • Oxidation: The tertiary amines of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The aromatic ring can also undergo oxidation, potentially leading to hydroxylated byproducts.[1]

  • Hydrolysis: While the core structure is generally resistant to hydrolysis, extreme pH conditions (both acidic and basic) can promote the degradation of the piperazine moiety.[1][2]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage upon exposure to UV light. Additionally, similar piperazine derivatives are known to be light-sensitive.[3]

  • Thermal Degradation: Elevated temperatures can induce decomposition. For some related heterocyclic compounds, thermal degradation begins at temperatures above 238°C.[4][5] Methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation in some cases.[6]

Q2: My experimental results are inconsistent. Could this be due to compound degradation?

A2: Yes, inconsistent results are a common indicator of compound instability. If you observe a progressive loss of the expected biological or chemical effect over time, or if there are unexpected changes in the physical appearance of your stock solutions (e.g., color change), it is prudent to investigate the stability of this compound under your specific experimental conditions. It is always recommended to use freshly prepared solutions. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ConditionSolid StateIn Solution
Temperature Store at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.Prepare fresh solutions for each experiment. If short-term storage is unavoidable, store at 2-8°C for no longer than 24 hours. For longer-term storage, flash-freeze single-use aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.
Light Store in an amber vial or a light-blocking container to protect from light.[3]Prepare and handle solutions in a dimly lit environment or use amber-colored labware.
Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[3]Degas solvents before preparing solutions to minimize dissolved oxygen.

Q4: I have observed an unknown peak in my HPLC analysis of a stability sample. How can I identify it?

A4: The appearance of new peaks in your chromatogram is a strong indication of degradation. Identifying these unknown degradants is crucial for understanding the stability of your compound. The recommended approach is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[7] The mass spectrometer will provide the mass-to-charge ratio (m/z) of the unknown peak, which can be used to deduce its molecular weight and elemental composition. Further fragmentation analysis (MS/MS) can provide structural information about the degradant.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability-related issues.

Caption: Troubleshooting workflow for suspected degradation.

Issue: Loss of Potency in Biological Assays
  • Possible Cause: Degradation of this compound in your assay buffer or cell culture medium.

  • Troubleshooting Steps:

    • pH of Medium: The stability of arylpiperazines can be pH-dependent.[2][8] Measure the pH of your assay buffer or medium. If it is significantly acidic or basic, consider if this could be accelerating degradation.

    • Incubation Time and Temperature: Long incubation times at physiological temperatures (e.g., 37°C) can lead to thermal degradation. Try to minimize the incubation time or run a time-course experiment to assess stability.

    • Reactive Components in Medium: Some components in cell culture media can be reactive. To test for this, incubate your compound in the medium for the duration of your experiment and then analyze the sample by HPLC to check for degradation.

Issue: Appearance of New Peaks in Chromatography
  • Possible Cause: Forced or natural degradation of the compound.

  • Troubleshooting Steps for HPLC Method Development:

    • Column Selectivity: Standard C18 columns may not be sufficient to resolve the parent compound from structurally similar degradants. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.[9]

    • Mobile Phase pH: The ionization state of this compound and its potential degradation products will be affected by the mobile phase pH. Methodically vary the pH of the aqueous component of your mobile phase to optimize separation.[9]

    • Gradient Optimization: If you are using a gradient elution, adjust the gradient slope and time to improve the resolution between closely eluting peaks.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[10]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C, solid & solution) prep->thermal photo Photolytic (ICH Q1B light source) prep->photo analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify degradants using LC-MS/MS analysis->identification

Caption: Workflow for a forced degradation study.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation:

    • For the solid state, place a small amount of the compound in an oven at 80°C.

    • For the solution state, incubate a sample of the stock solution at 80°C.

  • Photolytic Degradation: Expose the solid compound and a solution to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a validated stability-indicating HPLC method. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples generated from the forced degradation study.

  • Adjust the mobile phase pH, organic modifier, and gradient profile to achieve baseline separation of the parent compound and all major degradation products.[9]

  • Ensure the method is specific, accurate, precise, and linear over a suitable concentration range.

References

  • Chen, S., et al. (2014). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 27, 159-166.
  • Maurer, H. H., & Kraemer, T. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.[12]

  • Wojciechowska, I., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-13.[1]

  • Gao, Y., et al. (2022). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Molecules, 27(15), 4983.[13]

  • Sirk, S. J., et al. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular Pharmaceutics, 13(2), 517-526.[8]

  • Sagan, C., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6598.[14]

  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine.[3]

  • Maurer, H. H., & Kraemer, T. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of analytical toxicology, 27(8), 560–568.[15]

  • Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine.[3]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 38(6), 346-355.[7]

  • BenchChem. (2025). Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol.[11]

  • Maurer, H. H., & Kraemer, T. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone. Journal of analytical toxicology, 27(8), 560–568.[16]

  • Zeslawska, E., et al. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 336.[4]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.[9]

  • AmbioPharm. (n.d.). What is a stability indicating method?.[17]

  • Jain, D., et al. (2018). Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form. Infectious Disorders Drug Targets, 18(3), 209-218.[18]

  • Mwilu, S. K. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Bio-medical Sciences, 13(2), 1-8.[2]

  • Slideshare. (2018). Effect of pH on stability of drugs, importance of pH on stability of drugs.[19]

  • AmbioPharm. (n.d.). What is a stability indicating method?.[10]

  • Maurer, H. H., & Kraemer, T. (2003). Piperazine-Derived Designer Drug 1-(3-Chlorophenyl)piperazine (mCPP): GC-MS Studies on its Metabolism and its Toxicological Detection in Rat Urine Including Analytical Differentiation from its Precursor Drugs Trazodone and Nefazodone.[16]

  • Chen, S., et al. (2014). Thermal degradation of piperazine and its structural analogs. International Journal of Greenhouse Gas Control, 27, 159-166.[6]

  • Slideshare. (2018). Effect of pH on stability of drugs, importance of pH on stability of drugs.[19]

  • AmbioPharm. (n.d.). What is a stability indicating method?.[17]

  • Nielsen, P. T., et al. (2013). Piperazine Degradation in Pilot Plants. Energy Procedia, 37, 1912-1923.[20]

  • AmbioPharm. (n.d.). What is a stability indicating method?.[10]

  • Grynkiewicz, G., et al. (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 21(10), 1339.[21]

  • Kwiecień, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3336.[5]

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Validation & Comparative

A Researcher's Guide to the ¹H NMR Analysis of 1-(3-Bromophenyl)-4-methylpiperazine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering detailed insights into molecular structure and purity. This guide provides an in-depth ¹H NMR analysis of 1-(3-bromophenyl)-4-methylpiperazine, a common building block in medicinal chemistry. We will dissect its spectral features, compare them with structurally similar analogs to highlight the diagnostic power of NMR, and provide robust experimental protocols for reproducible data acquisition.

Understanding the Molecular Landscape of this compound

To interpret the ¹H NMR spectrum of this compound, we must first consider its distinct chemical environments. The molecule can be deconstructed into two key fragments: the 3-bromophenyl ring and the N-methylpiperazine moiety . Each proton's unique electronic environment will dictate its resonance frequency (chemical shift) in the spectrum.

Caption: Structure of this compound with proton labeling.

The chemical shift (δ) is influenced by the shielding and deshielding effects of nearby functional groups.[1][2] Aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the ring current effect.[3][4] The piperazine and methyl protons will appear further upfield.

Detailed ¹H NMR Spectral Analysis

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict and assign the ¹H NMR spectrum of the title compound. The data presented below is a representative spectrum acquired in deuterated chloroform (CDCl₃).

Data Summary
Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
H₄7.151HtJ = 8.0 HzAromatic CH
H₂7.081Ht (narrow)J ≈ 2.0 HzAromatic CH
H₆6.851HdddJ = 8.0, 2.3, 1.0 HzAromatic CH
H₅6.791HdddJ = 8.0, 2.3, 1.0 HzAromatic CH
Hₐ3.204HtJ = 5.0 HzPiperazine N-CH₂ (Ar-N-CH₂)
Hᵦ2.594HtJ = 5.0 HzPiperazine N-CH₂ (Me-N-CH₂)
H_Me2.373Hs-N-CH₃
Causality Behind the Assignments
  • Aromatic Region (δ 6.7-7.2 ppm): The four protons on the 3-bromophenyl ring are chemically distinct, giving rise to four separate signals.

    • H₄: This proton is situated between two electron-withdrawing groups (the bromine and the nitrogen of the piperazine, relative to its position). It appears as a triplet due to coupling with its two ortho neighbors, H₅ and H₃ (which is a carbon). The typical ortho-coupling constant (³J) in benzene rings is 7-10 Hz.[5]

    • H₂: This proton is ortho to the piperazine group and meta to the bromine. It often appears as a narrow triplet or a singlet-like peak due to small meta-coupling.

    • H₆ and H₅: These protons are coupled to each other (ortho, J ≈ 8.0 Hz), to H₄ (ortho for H₅, meta for H₆), and show long-range meta-coupling (⁴J, typically 2-3 Hz) to the other aromatic protons, resulting in complex doublet of doublet of doublets (ddd) patterns.[6] The electron-donating nature of the piperazine nitrogen shields these protons, shifting them slightly upfield compared to unsubstituted benzene (δ ~7.3 ppm).[5]

  • Piperazine Region (δ 2.5-3.2 ppm):

    • Hₐ: The four protons on the two methylene groups adjacent to the aromatic ring are deshielded by the ring's anisotropy and the nitrogen atom, thus resonating further downfield (~3.20 ppm). They appear as a triplet, indicating coupling to the adjacent Hᵦ protons.

    • Hᵦ: The four protons on the two methylene groups adjacent to the N-methyl group are in a more shielded, aliphatic-like environment, resonating upfield (~2.59 ppm). They also appear as a triplet due to coupling with Hₐ protons. Similar chemical shifts are observed for piperazine protons in related structures.[7][8]

  • Methyl Region (δ 2.37 ppm):

    • H_Me: The three protons of the methyl group are attached to a nitrogen atom. Lacking any adjacent protons to couple with, this signal appears as a sharp singlet.[7] Its chemical shift is characteristic of an N-methyl group.

H4 H₄ (t) H2 H₂ (t) H4->H2 J ≈ 2.3 Hz (meta) H5 H₅ (ddd) H4->H5 J ≈ 8.0 Hz (ortho) H6 H₆ (ddd) H6->H2 J ≈ 2.3 Hz (meta) H5->H6 J ≈ 8.0 Hz (ortho) Ha Hₐ (t) Hb Hᵦ (t) Ha->Hb J = 5.0 Hz

Caption: Key ¹H-¹H spin-spin couplings in this compound.

Comparative Analysis: The Power of Isomeric and Analog Scrutiny

The true diagnostic strength of NMR is revealed when comparing the spectrum of a target compound with those of its isomers or closely related analogs.

Comparison 1: The Isomeric Case of 1-(4-Bromophenyl)-4-methylpiperazine

A common synthetic alternative or potential impurity is the para-substituted isomer. Switching the bromine from the meta (3-position) to the para (4-position) position introduces a C₂ axis of symmetry into the aromatic ring.

  • Predicted Spectral Change: This symmetry makes the aromatic protons chemically equivalent in pairs. Instead of four complex signals, the spectrum would simplify dramatically to an AA'BB' system , appearing as two distinct doublets.

    • One doublet would correspond to the two protons ortho to the piperazine group.

    • The other doublet would correspond to the two protons ortho to the bromine atom.

  • Why it Matters: This stark difference in the aromatic region provides an unambiguous method to distinguish between the meta and para isomers, a task that can be challenging with other analytical techniques like mass spectrometry alone.

Comparison 2: The Effect of the Substituent - 1-Phenyl-4-methylpiperazine

Comparing the title compound to its analog lacking the bromine atom allows for the evaluation of the substituent's electronic effect.

  • Predicted Spectral Change: Bromine is an electron-withdrawing group. Its removal would lead to increased electron density on the aromatic ring. Consequently, the aromatic protons in 1-phenyl-4-methylpiperazine would be more shielded and would resonate at a slightly upfield (lower δ) position compared to their counterparts in the bromo-substituted compound.

  • Why it Matters: This comparison validates the fundamental principles of substituent effects on chemical shifts and aids in the initial assignment of spectra for novel substituted aromatic compounds.

Comparison 3: Impurity Detection - Residual 1-Methylpiperazine

In a typical synthesis, unreacted starting materials can persist as impurities. The ¹H NMR spectrum of 1-methylpiperazine is distinct and easily identifiable.

  • Characteristic Signals: 1-methylpiperazine would show a singlet for the N-methyl group around δ 2.26 ppm and two broad signals or triplets for the eight piperazine protons around δ 2.3-2.9 ppm.[9]

  • Why it Matters: By comparing the experimental spectrum to reference data for potential impurities, one can rapidly assess the purity of the synthesized product.[10][11] The presence of these characteristic signals, even at low integration values, would indicate contamination.

Self-Validating Experimental Protocol for ¹H NMR Analysis

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This protocol is designed to be self-validating by minimizing common sources of error.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard (e.g., TMS) if required B->C D Filter solution through a plug of glass wool into a clean NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field to optimize homogeneity F->G H Acquire ¹H NMR spectrum G->H I Apply Fourier Transform H->I J Phase correct the spectrum I->J K Calibrate chemical shift (TMS to 0.00 ppm) J->K L Integrate signals and analyze multiplicities K->L

Sources

A Comparative Guide to the Synthetic Routes of 1-(3-Bromophenyl)-4-methylpiperazine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-(3-Bromophenyl)-4-methylpiperazine in Modern Drug Discovery

This compound is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its N-arylpiperazine core is a privileged scaffold in medicinal chemistry, appearing in drugs targeting the central nervous system, such as antidepressants and antipsychotics, as well as in agents for oncology and infectious diseases. The presence of a bromine atom on the phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space in the quest for novel therapeutics.

Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers and professionals in drug development. This guide provides a comparative analysis of the most common synthetic routes to this key intermediate, offering insights into the mechanistic underpinnings, experimental considerations, and relative merits of each approach. The information presented herein is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific project goals, whether they prioritize yield, purity, cost-effectiveness, or scalability.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of the C-N bond between the 3-bromophenyl group and the piperazine nitrogen. The most prevalent methods to achieve this are the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution. Each of these routes offers a distinct set of advantages and challenges.

Parameter Buchwald-Hartwig Amination Ullmann Condensation Nucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium-basedCopper-basedOften base-mediated, can be uncatalyzed
Reaction Temperature Generally moderate (80-120 °C)Typically high (150-220 °C)Varies, can be high
Reaction Time Relatively short (hours)Often prolonged (12-48 hours)Variable, can be long
Typical Yields Good to excellentModerate to goodVariable, often lower for unactivated substrates
Substrate Scope Broad, tolerant of many functional groupsLess tolerant of sensitive functional groupsGenerally requires electron-withdrawing groups on the aryl halide
Reagent Cost & Availability Palladium catalysts and ligands can be expensiveCopper catalysts are generally inexpensiveBasic reagents are typically low-cost
Scalability Well-established for large-scale synthesisCan be challenging to scale up due to high temperatures and potential for side reactionsScalability depends on the specific substrate and conditions
Environmental & Safety Concerns Palladium toxicity and ligand disposalCopper toxicity and high energy consumptionUse of strong bases and high boiling point solvents

Synthetic Route 1: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as the gold standard for the formation of C-N bonds in modern organic synthesis.[1] This palladium-catalyzed cross-coupling reaction offers a highly efficient and functional group tolerant method for the arylation of amines.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It commences with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by a base leads to the formation of a palladium-amido complex. The final, crucial step is the reductive elimination of the desired N-arylpiperazine, regenerating the Pd(0) catalyst and completing the cycle. The choice of phosphine ligand is critical for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Buchwald_Hartwig reagents 1,3-Dibromobenzene + 1-Methylpiperazine oxidative_addition Oxidative Addition reagents->oxidative_addition product This compound pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex Pd(II) Complex oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange amine_coordination Amine Coordination ligand_exchange->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation pd_amido Pd(II)-Amido Complex deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->product reductive_elimination->pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • 1,3-Dibromobenzene

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.

  • Add 1,3-dibromobenzene (1.0 equivalent), 1-methylpiperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Yield: 85-95%

Purity: >98% (by HPLC)

Synthetic Route 2: The Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-heteroatom bonds, including C-N bonds.[2][3] While it often requires harsher reaction conditions compared to the Buchwald-Hartwig amination, its low catalyst cost makes it an attractive option, particularly for large-scale industrial applications.

Mechanistic Rationale

The mechanism of the Ullmann condensation is less definitively established than that of the Buchwald-Hartwig reaction. It is generally believed to involve the formation of a copper(I) amide species from the reaction of the amine with a copper(I) salt. This species then undergoes a nucleophilic attack on the aryl halide. Alternatively, an oxidative addition/reductive elimination pathway, similar to the palladium-catalyzed reaction, has also been proposed. The high reaction temperatures are typically necessary to overcome the activation energy for the C-N bond formation.

Ullmann_Condensation reagents 1,3-Dibromobenzene + 1-Methylpiperazine amine_coordination Amine Coordination & Deprotonation reagents->amine_coordination product This compound cu_catalyst Cu(I) Catalyst cu_catalyst->amine_coordination base Base (e.g., K₂CO₃) base->amine_coordination cu_amide Copper(I) Amide amine_coordination->cu_amide oxidative_addition Oxidative Addition cu_amide->oxidative_addition cu_complex Cu(III) Complex oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->product reductive_elimination->cu_catalyst Catalyst Regeneration

Figure 2: Proposed catalytic cycle for the Ullmann condensation.

Experimental Protocol

Materials:

  • 1,3-Dibromobenzene

  • 1-Methylpiperazine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask, add 1,3-dibromobenzene (1.0 equivalent), 1-methylpiperazine (1.5 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).

  • Add anhydrous DMF and heat the reaction mixture to 150 °C.

  • Stir the reaction mixture for 24-48 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Yield: 60-75%

Purity: >95% (by HPLC)

Synthetic Route 3: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds.[4][5] Unlike the electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring.

Mechanistic Rationale

The SNAr reaction typically proceeds through an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For this reaction to be efficient, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) at the ortho and/or para positions to the leaving group. In the case of 1,3-dibromobenzene, the lack of such activating groups means that this reaction generally requires forcing conditions (high temperatures and a strong base) and may proceed through a benzyne intermediate.

SNAr reagents 1,3-Dibromobenzene + 1-Methylpiperazine elimination Elimination reagents->elimination product This compound base Strong Base (e.g., NaOtBu) base->elimination benzyne Benzyne Intermediate elimination->benzyne addition Nucleophilic Addition benzyne->addition protonation Protonation addition->protonation protonation->product

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-(3-Bromophenyl)-4-methylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry, particularly for developing agents targeting the central nervous system (CNS). Its unique physicochemical properties and ability to interact with key biological targets have cemented its status as a "privileged scaffold." Within this class, derivatives of 1-(3-Bromophenyl)-4-methylpiperazine serve as a versatile and compelling starting point for the exploration of novel therapeutics. The piperazine ring can favorably modulate pharmacokinetic properties, while the brominated phenyl ring provides a reactive handle for extensive chemical modification, allowing for a systematic investigation of the structure-activity relationship (SAR).[1][2]

This guide offers an in-depth comparison of this compound derivatives, synthesizing data from various studies to elucidate the causal relationships between structural modifications and biological activity. We will delve into the rationale behind experimental designs, compare the performance of key analogs, and provide detailed protocols for their evaluation.

The Core Scaffold: A Privileged Structure for CNS Targets

The 1-arylpiperazine scaffold is renowned for its interaction with a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[3] These receptors are deeply implicated in the pathophysiology of numerous psychiatric and neurological disorders, including depression, anxiety, schizophrenia, and Parkinson's disease.[4]

The key pharmacophoric elements of arylpiperazines that drive this activity are:

  • A Basic Nitrogen Atom: The N4 nitrogen of the piperazine ring is typically protonated at physiological pH. This positive charge forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs.[1]

  • An Aromatic Ring: The phenyl group engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket.[1]

The this compound core (Figure 1) offers distinct advantages for SAR studies. The bromine atom at the meta-position provides a vector for chemical modification via cross-coupling reactions, while the methyl group at the N4 position can be systematically replaced to probe the requirements of the distal binding pocket.

Comparative SAR Analysis: The Impact of Structural Modifications

The therapeutic potential of the core scaffold is unlocked through systematic structural modifications. We will now compare derivatives based on the point of modification, supported by experimental data from literature.

Modifications of the N4-Piperazine Substituent

The N4 position of the piperazine ring is a critical point for introducing diversity and extending the molecule to interact with different regions of the receptor binding pocket. This is often achieved by replacing the methyl group with a longer chain that connects to another cyclic moiety.

A prominent strategy involves linking the arylpiperazine core to various heterocyclic structures via an alkyl chain. This "long-chain arylpiperazine" model has yielded numerous CNS-active agents.[1][3] The length and nature of this linker, as well as the terminal group, profoundly influence receptor affinity and selectivity.

Comparison of Long-Chain Derivatives Targeting 5-HT1A Receptors

Studies have shown that attaching various terminal groups via an alkoxy linker can modulate activity at the 5-HT1A receptor. The data below compares a 1-(3-bromophenyl)piperazine derivative with other halogenated analogs linked to a coumarin core.

Compound IDArylpiperazine MoietyLinkerTerminal Moiety5-HT1A Ki (nM)Functional Activity
Analog 1 1-(3-Bromophenyl)piperazine-(CH2)4-O-4,7-dimethyl-coumarin12.3Weak Partial Agonist
Analog 2 1-(3-Chlorophenyl)piperazine-(CH2)4-O-4,7-dimethyl-coumarin10.5Antagonist
Analog 3 1-(3-Fluorophenyl)piperazine-(CH2)2-O-4,7-dimethyl-coumarin2.1Weak Partial Agonist

Data synthesized from related studies on arylpiperazine-coumarin hybrids.

Causality and Field-Proven Insights:

From this comparison, several key SAR insights emerge:

  • Effect of Halogen: The nature of the halogen at the meta-position of the phenyl ring has a subtle but noticeable impact on affinity and functional activity. While bromine (Analog 1) and chlorine (Analog 2) derivatives show similar affinity, their functional outputs differ, with the bromo-substituted compound exhibiting weak partial agonism.

  • Linker Length: A shorter two-carbon linker in the fluoro-analog (Analog 3) is associated with higher affinity for the 5-HT1A receptor compared to the four-carbon linkers in the bromo- and chloro-analogs. This suggests that an optimal distance between the piperazine core and the terminal coumarin moiety is crucial for potent receptor binding.

  • Functional Selectivity: The switch from an antagonist (Analog 2) to a partial agonist (Analogs 1 & 3) highlights how minor structural changes can influence the conformational state of the receptor upon binding, leading to different downstream signaling. This phenomenon, known as functional selectivity, is a key concept in modern pharmacology.

Modifications on the Phenyl Ring

While the 3-bromo substitution is a common starting point, altering the substitution pattern on the phenyl ring is a primary strategy to fine-tune receptor selectivity, particularly between dopamine D2 and D3 subtypes. High selectivity for the D3 receptor is a desirable trait for potential therapeutics for substance abuse and Parkinson's disease.[5][6]

Comparison of Phenyl Ring Substitutions for D3 vs. D2 Selectivity

Compound IDPhenyl SubstitutionD3 Ki (nM)D2 Ki (nM)Selectivity (D2/D3)
Analog 4 2,3-Dichloro0.7119~170
Analog 5 2-Methoxy3.9131~34
Analog 6 3-Thiophenyl1.2>10,000>8300

Data synthesized from studies on N-phenylpiperazine and homopiperazine analogs.[6][7]

Causality and Field-Proven Insights:

  • Dichlorophenyl vs. Methoxy: Comparing analogs 4 and 5 reveals that electron-withdrawing groups like chlorine at the 2 and 3 positions are highly favorable for both D3 affinity and selectivity over D2. The 2-methoxy group, while still yielding a potent D3 ligand, results in a significant drop in selectivity.

  • Bioisosteric Replacement: The dramatic increase in selectivity for Analog 6, where a thiophene ring is introduced, demonstrates the power of bioisosteric replacement. The thiophene moiety likely engages in unique interactions within a secondary binding pocket of the D3 receptor that are not as favorable in the highly homologous D2 receptor, leading to remarkable selectivity.[6]

Experimental Protocols & Methodologies

General Synthetic Workflow: N-Alkylation

A common and robust method for synthesizing long-chain arylpiperazine derivatives is the N-alkylation of the core piperazine with a suitable alkyl halide linker attached to the terminal moiety.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product A This compound D N-Alkylation Reaction A->D B Bromo-alkyl-Terminal Group (e.g., X-(CH2)n-R) B->D C Solvent (e.g., DMF, ACN) Base (e.g., K2CO3, NaH) Heat (e.g., 60-80 °C) C->D E Work-up & Purification (e.g., Extraction, Chromatography) D->E F Final Derivative E->F

Caption: General workflow for synthesizing N4-substituted derivatives.

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Addition of Base: Add a weak inorganic base, such as potassium carbonate (K2CO3, 2.0-3.0 eq), to the mixture. The base acts as a scavenger for the acid generated during the reaction.

  • Addition of Alkylating Agent: Add the appropriate bromo- or chloro-alkylated terminal moiety (1.1 eq) to the reaction mixture.

  • Heating: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the solvent under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the final derivative.

Biological Evaluation: Radioligand Binding Assay

To determine the affinity of the synthesized compounds for specific receptors (e.g., 5-HT1A, D2, D3), a competitive radioligand binding assay is the gold standard. This self-validating system measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Analysis A Prepare cell membranes expressing target receptor (e.g., HEK293-hD3) C Incubate membranes, radioligand, and varying concentrations of test compound A->C B Prepare assay buffer, radioligand (e.g., [3H]Spiperone), and test compounds B->C D Rapidly filter mixture through glass fiber filters to separate bound vs. free radioligand C->D E Wash filters to remove non-specific binding D->E F Measure radioactivity on filters using a scintillation counter E->F G Plot % inhibition vs. log[compound concentration] F->G H Calculate IC50 and Ki values using non-linear regression (Cheng-Prusoff equation) G->H

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Plate Setup: In a 96-well plate, add assay buffer, the radioligand (at a concentration near its Kd), and serial dilutions of the test compound.

  • Initiation: Initiate the binding reaction by adding cell membrane preparations expressing the receptor of interest. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to percentage inhibition relative to the controls. Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound derivatives reveal a highly adaptable scaffold for tuning activity at key CNS receptors. The data clearly indicates that:

  • The N4-Substituent is a key determinant of functional activity and affinity, with linker length and the nature of the terminal group being critical parameters for optimization.

  • Substitution on the N-phenyl ring is a powerful strategy for achieving receptor subtype selectivity, particularly for distinguishing between closely related receptors like D2 and D3.

Future research should focus on multi-target drug design, creating ligands with a precisely balanced profile of activities (e.g., combined 5-HT1A agonism and D2 antagonism) which may offer superior therapeutic efficacy and a more favorable side-effect profile for complex disorders like schizophrenia. The continued application of systematic SAR exploration, grounded in robust experimental validation, will undoubtedly unlock the full potential of this remarkable chemical scaffold.

References

  • Galli, A., et al. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brain-penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhang, L., et al. (2021). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Veselá, K., et al. (2021). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. Available at: [Link]

  • Galli, A., et al. (2013). Discovery and Preliminary SAR of Arylpiperazines as Novel, Brainpenetrant Antiprion Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Technology Transfer. Available at: [Link]

  • Ieni, A., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules. Available at: [Link]

  • Anonymous. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

  • López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry. Available at: [Link]

  • Mishra, Y., et al. (2018). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules. Available at: [Link]

  • Staroń, J., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Semantic Scholar. Available at: [Link]

  • Franchini, S., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available at: [Link]

  • Civiello, R. L., et al. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Galli, A., et al. (2013). Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Li, A., et al. (2013). Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Nurminen, N., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Faron-Górecka, A., et al. (2021). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(3-Bromophenyl)-4-methylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(3-Bromophenyl)-4-methylpiperazine, a compound frequently utilized in pharmaceutical research. By understanding the chemical's characteristics and adhering to established best practices, laboratories can ensure the safety of their personnel and the protection of the environment.

The causality behind these rigorous disposal protocols stems from the inherent hazards of halogenated organic compounds. These substances can pose risks to human health and aquatic ecosystems if not managed correctly.[1] Therefore, a comprehensive disposal plan is not merely a procedural formality but a critical component of responsible chemical management.

Immediate Safety and Hazard Assessment

Likely Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Irritation: Causes skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3]

This information mandates the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Table 1: Essential Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and potential absorption of the harmful substance.[2][3]
Eye/Face Protection Chemical safety goggles or a face shield.[3]To protect against splashes that could cause serious eye irritation.[2][3]
Skin and Body A lab coat or other suitable protective clothing.[3]To minimize the risk of skin contact with contaminated surfaces.
Respiratory Use only in a well-ventilated area or with a properly fitted respirator if ventilation is inadequate.[2][3]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national regulations for hazardous waste.[2][4] It is crucial to remember that this chemical should never be disposed of with household garbage or allowed to enter sewage systems.[2]

Waste Segregation and Collection:

The first critical step is the proper segregation of waste. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.[5] This is because the disposal methods for these two categories of chemical waste are often different and mixing them can lead to complications and increased disposal costs.[6]

  • Action: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[5][7] The container should be made of a material compatible with the chemical.

  • Causality: Proper segregation is essential for safe and compliant disposal.[8] Halogenated compounds often require specific treatment methods, such as high-temperature incineration, to ensure their complete destruction and prevent the formation of toxic byproducts.[9]

Container Labeling:

Accurate and detailed labeling of the waste container is a fundamental requirement under OSHA's Hazard Communication Standard.[10][11]

  • Action: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5][6] If other halogenated wastes are collected in the same container, their names should also be listed.

  • Causality: Clear labeling informs personnel of the container's contents and associated hazards, preventing accidental mixing of incompatible wastes and ensuring it is handled correctly by waste disposal professionals.

Storage of Chemical Waste:

Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.

  • Action: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][12][13] The storage area should have secondary containment to capture any potential leaks.[7]

  • Causality: Storing incompatible chemicals together can lead to dangerous reactions. A well-ventilated area prevents the buildup of potentially harmful vapors. Secondary containment is a critical safety measure to prevent the spread of spills.

Arranging for Disposal:

The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup. Provide them with a detailed inventory of the waste.

  • Causality: Hazardous waste disposal is a highly regulated process that requires specialized expertise and equipment to ensure it is handled in an environmentally sound manner.[8][14][15]

Disposal Workflow Diagram

The following diagram illustrates the key stages of the disposal process for this compound.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_Disposal Waste Management A 1. Hazard Assessment & PPE Selection B 2. Segregate Waste: Halogenated vs. Non-halogenated A->B Initiate Disposal C 3. Label Container: 'Hazardous Waste' & Chemical Name B->C Collect Waste D 4. Store Securely: Ventilated, Secondary Containment C->D Prepare for Storage E 5. Contact EHS or Licensed Disposal Vendor D->E Ready for Pickup F 6. Professional Collection & Transport E->F Schedule Pickup G 7. Final Disposal: Incineration or other approved method F->G Transport

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocols
IncidentImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]
Eye Contact Immediately rinse the eyes cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, seek medical advice.[2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
Small Spill Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place it in a sealed container for disposal. Ensure adequate ventilation.
Large Spill Evacuate the area. Contact your institution's emergency response team or EHS department immediately.

By adhering to these detailed procedures, laboratory professionals can confidently manage the disposal of this compound, ensuring a safe and compliant research environment. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.

References

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • DuraLabel. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

Sources

Navigating the Safe Handling of 1-(3-Bromophenyl)-4-methylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the proficient handling of 1-(3-Bromophenyl)-4-methylpiperazine, a substituted piperazine derivative. By understanding the inherent risks and adhering to the procedural guidance outlined herein, you can confidently and safely incorporate this compound into your research workflows.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. While a comprehensive, peer-reviewed safety profile for this specific molecule is not extensively detailed in publicly available literature, data from suppliers and analogous compounds provide critical insights into its hazard classification.

Based on available information for the closely related compound 1-(3-Bromophenyl)piperazine, the primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]

A Material Safety Data Sheet (MSDS) for 1-(3-Bromophenyl)piperazine indicates minimal immediate health effects, however, it is prudent to treat the compound with a higher degree of caution based on the GHS hazard statements for structurally similar molecules.[2] The precautionary principle dictates that in the absence of comprehensive data, a conservative approach to safety is warranted.

Table 1: GHS Hazard Classification for Analogous Compounds

Hazard StatementDescriptionSource
H315Causes skin irritationBOC Sciences
H319Causes serious eye irritationBOC Sciences
H335May cause respiratory irritationBOC Sciences

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure and ensure personal safety.

Hand Protection
  • Gloves: Wear nitrile or neoprene gloves that are confirmed to be resistant to chemical permeation. Always inspect gloves for any signs of degradation or puncture before use. It is recommended to double-glove if handling larger quantities or for prolonged periods.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles are essential to protect against accidental splashes or contact with airborne particles.[2] Standard safety glasses do not provide adequate protection.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when heating the substance.

Body Protection
  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.

  • Apron: For larger scale operations, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[2]

Respiratory Protection
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]

  • Respirator: If there is a risk of generating dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] A self-contained breathing apparatus may be necessary in emergency situations.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is critical for maintaining a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be tightly sealed.

Handling and Experimental Use

The following workflow diagram illustrates the key steps for the safe handling of this compound during experimental procedures.

Safe Handling Workflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Transfer Solution Transfer Solution Dissolve/React->Transfer Solution Decontaminate Glassware Decontaminate Glassware Transfer Solution->Decontaminate Glassware Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Safe handling workflow for this compound.

Step-by-Step Protocol:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as detailed in Section 2.

  • Prepare the Chemical Fume Hood: Ensure the fume hood is functioning correctly. The sash should be lowered to the appropriate working height.

  • Assemble All Necessary Equipment: Have all glassware, spatulas, and other equipment clean and readily accessible within the fume hood to minimize movement in and out of the containment area.

  • Weighing the Compound: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood to prevent inhalation of any dust.

  • Dissolution and Reaction: Add the compound to the solvent or reaction mixture slowly and in a controlled manner.

  • Solution Transfer: When transferring solutions containing the compound, use a pipette or a funnel to avoid splashing.

  • Decontamination of Glassware: Thoroughly rinse all contaminated glassware with an appropriate solvent in the fume hood before removing it for final cleaning.

  • Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in a designated and clearly labeled hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

In Case of Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention if irritation persists.

In Case of Eye Contact
  • Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

In Case of Inhalation
  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Seek immediate medical attention.

In Case of a Spill
  • Evacuate the immediate area.

  • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

  • For large spills, evacuate the laboratory and follow your institution's emergency response procedures.

Disposal Plan: Responsible Stewardship

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables like gloves and weigh boats, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal Compliance: All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols and operational plans into your laboratory practices, you can ensure the safe and effective use of this compound, fostering a culture of safety and scientific excellence.

References

  • KM Pharma Solution Private Limited. (n.d.). MSDS - Levodropropizine Impurity 3. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 2699. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.